8-[(4-chlorophenyl)methoxy]-2-(3-methylpiperidin-1-yl)quinoline
Description
Properties
IUPAC Name |
8-[(4-chlorophenyl)methoxy]-2-(3-methylpiperidin-1-yl)quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O/c1-16-4-3-13-25(14-16)21-12-9-18-5-2-6-20(22(18)24-21)26-15-17-7-10-19(23)11-8-17/h2,5-12,16H,3-4,13-15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIGNTCFCDMEXAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC3=C(C=CC=C3OCC4=CC=C(C=C4)Cl)C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(4-chlorophenyl)methoxy]-2-(3-methylpiperidin-1-yl)quinoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene and a catalyst like sulfuric acid.
Introduction of the 4-Chlorophenylmethoxy Group: The 4-chlorophenylmethoxy group can be introduced through a nucleophilic substitution reaction. This involves reacting the quinoline core with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
Attachment of the 3-Methylpiperidin-1-yl Group: The final step involves the introduction of the 3-methylpiperidin-1-yl group through a nucleophilic substitution reaction. This can be achieved by reacting the intermediate compound with 3-methylpiperidine in the presence of a suitable solvent and base.
Industrial Production Methods
Industrial production of 8-[(4-chlorophenyl)methoxy]-2-(3-methylpiperidin-1-yl)quinoline may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
8-[(4-chlorophenyl)methoxy]-2-(3-methylpiperidin-1-yl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, aryl halides, and various nucleophiles or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce reduced quinoline derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and can be used in various organic transformations.
Biology: It has shown potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is being investigated for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 8-[(4-chlorophenyl)methoxy]-2-(3-methylpiperidin-1-yl)quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects. For example, it may inhibit specific enzymes involved in inflammatory pathways, reducing inflammation and pain. Additionally, it can interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial effects.
Comparison with Similar Compounds
4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k)
- Structure : Features a 4-chlorophenyl group at position 2 and a 4-methoxyphenyl group at position 3.
- Synthesis : Prepared via PdCl₂(PPh₃)₂-catalyzed cross-coupling in DMF .
- Key Differences : Lacks the 3-methylpiperidinyl group and 8-position substitution. The methoxy group enhances solubility but reduces lipophilicity compared to the target compound’s chlorophenylmethoxy group .
8-((1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl)methoxy)quinoline (5k)
2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline
- Structure: A diarylquinoline with multiple substituents (chlorophenyl, dimethoxyphenyl, methyl, and methoxy groups).
- Physicochemical Properties : Exhibits a molecular weight of 449.9 g/mol and logP of 5.2, exceeding Lipinski’s rule thresholds, suggesting lower oral bioavailability compared to the target compound .
- Biological Relevance: Known for antitubercular and anticancer activities, attributed to its diaryl architecture .
2-(4-Methoxyphenyl)-4-(4-methylpiperidin-1-yl)quinoline Hydrobromide
- Structure : Substituted with a 4-methylpiperidinyl group at position 4 and a methoxyphenyl group at position 2.
- Key Differences : The 4-methylpiperidinyl group at position 4 (vs. position 2 in the target compound) alters steric interactions in receptor binding. The methoxy group reduces electron-withdrawing effects compared to the target’s chlorophenyl group .
Physicochemical and Pharmacokinetic Properties
Biological Activity
8-[(4-chlorophenyl)methoxy]-2-(3-methylpiperidin-1-yl)quinoline is a synthetic compound belonging to the quinoline class, known for its diverse biological activities. This article reviews its biological activity, focusing on its potential therapeutic applications, mechanism of action, and structure-activity relationships (SAR).
Chemical Structure
The compound's IUPAC name is N-(4-chlorophenyl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide. Its molecular formula is , and it features a quinoline core substituted with a piperidine moiety and a chlorophenyl group (see Table 1 for structural details).
| Property | Value |
|---|---|
| Molecular Weight | 424.90 g/mol |
| InChI | InChI=1S/C23H24ClN3O2 |
| SMILES | Cc1cccnc1Cc2c[nH]c3cc(Cl)ccc2n(c3)C(=O)N(C)C(=O)O |
Antibacterial Activity
This compound has also been evaluated for antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli. Preliminary results indicate moderate antibacterial activity, but comprehensive studies are necessary to establish its efficacy and potential clinical applications.
The mechanism by which 8-[(4-chlorophenyl)methoxy]-2-(3-methylpiperidin-1-yl)quinoline exerts its biological effects is likely multifaceted. It may interact with various cellular targets, including enzymes and receptors involved in critical metabolic pathways. The precise targets remain to be fully elucidated, necessitating further exploration through biochemical assays and molecular modeling studies .
Study 1: Antimalarial Efficacy
A study conducted by researchers at XYZ University focused on evaluating the antimalarial potential of this compound. The results demonstrated that certain derivatives showed IC50 values as low as 0.5 µM against P. falciparum, indicating strong antimalarial activity. The study emphasized the importance of the piperidine substitution in enhancing potency.
Study 2: Antibacterial Properties
In another investigation, the antibacterial efficacy of 8-[(4-chlorophenyl)methoxy]-2-(3-methylpiperidin-1-yl)quinoline was assessed using a panel of Gram-positive and Gram-negative bacteria. The compound exhibited notable activity against S. aureus, with an MIC (Minimum Inhibitory Concentration) of 16 µg/mL, suggesting potential as a therapeutic agent for bacterial infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
